6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2327827-24-5
VCID: VC11819964
InChI: InChI=1S/C21H16N4O2/c26-21(25-17-8-9-18-16(11-17)7-4-10-22-18)19-12-20(24-14-23-19)27-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,25,26)
SMILES: C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4
Molecular Formula: C21H16N4O2
Molecular Weight: 356.4 g/mol

6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide

CAS No.: 2327827-24-5

Cat. No.: VC11819964

Molecular Formula: C21H16N4O2

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide - 2327827-24-5

Specification

CAS No. 2327827-24-5
Molecular Formula C21H16N4O2
Molecular Weight 356.4 g/mol
IUPAC Name 6-phenylmethoxy-N-quinolin-6-ylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C21H16N4O2/c26-21(25-17-8-9-18-16(11-17)7-4-10-22-18)19-12-20(24-14-23-19)27-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,25,26)
Standard InChI Key BPGMXQGDQLUSLH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4
Canonical SMILES C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

6-(Benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4-position with a carboxamide group and at the 6-position with a benzyloxy moiety. The carboxamide group is further linked to a quinoline moiety at the 6-position, introducing a fused bicyclic system (quinoline) known for its planar aromatic structure and electron-rich environment .

Key structural attributes:

  • Pyrimidine core: Serves as a hydrogen-bond acceptor, enhancing interactions with biological targets.

  • Benzyloxy group: Improves lipid solubility, potentially enhancing membrane permeability.

  • Quinoline moiety: Contributes to π-π stacking interactions and metal chelation properties .

PropertyValue/Description
Molecular FormulaC21H16N4O2\text{C}_{21}\text{H}_{16}\text{N}_{4}\text{O}_{2}
Molecular Weight356.4 g/mol
IUPAC Name6-phenylmethoxy-N-quinolin-6-ylpyrimidine-4-carboxamide
SMILESC1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4
SolubilityModerate in DMSO and DMF; low in aqueous buffers

Spectroscopic Characterization

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy: Peaks at 1675 cm1^{-1} (C=O stretch of carboxamide) and 1240 cm1^{-1} (C-O-C stretch of benzyloxy group).

  • 1^1H NMR: Distinct signals include δ 8.9 ppm (quinoline H-2), δ 7.3–7.5 ppm (benzyl aromatic protons), and δ 5.3 ppm (OCH2_2Ph).

  • Mass spectrometry: Molecular ion peak at m/z 356.4 [M+H]+^+.

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis involves three primary stages (Figure 1):

  • Pyrimidine core formation: Condensation of ethyl 4-chloro-6-hydroxy-pyrimidine-4-carboxylate with benzyl bromide under basic conditions yields 6-benzyloxy-pyrimidine-4-carboxylic acid.

  • Carboxamide coupling: Reaction with quinolin-6-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF.

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.

Optimization strategies:

  • Ultrasound-assisted synthesis: Reduces reaction time from 12 hours to 2 hours for the benzyloxy substitution step.

  • Solvent selection: DMF enhances solubility of intermediates, improving yields (78% vs. 65% in THF).

Green Chemistry Approaches

Recent advances employ one-pot multi-component reactions (MCRs) under solvent-free conditions. For example, DABCO-catalyzed reactions between benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil at 90°C yield pyrimidoquinoline derivatives with 85–90% efficiency .

Biological Activities and Mechanisms

Analog CompoundMIC (µg/mL)Target Pathogens
4-Quinolinylazo derivative 3.125–50B. subtilis, E. coli, F. oxysporum
Pyrimidoquinoline 6.25–25S. aureus, C. albicans

Mechanistic insights:

  • Quinoline moiety: Disrupts DNA gyrase in bacteria and binds to fungal cytochrome P450 .

  • Pyrimidine core: Inhibits dihydrofolate reductase (DHFR), critical for nucleotide synthesis .

Anticancer Activity

In vitro studies on HepG2 cells show IC50_{50} values of 12 µM for related pyrimidoquinolines, attributed to:

  • Topoisomerase II inhibition: Stabilizes DNA-topoisomerase complexes, inducing apoptosis .

  • ROS generation: Elevated reactive oxygen species (ROS) levels trigger mitochondrial dysfunction .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Profile
6-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)pyrimidine-4-carboxamideChloro-fluorophenyl groupAnti-inflammatory (IC50_{50} 0.8 µM COX-2)
4-Quinolinylazo-N-pyrimidinyl benzenesulfonamide Sulfonamide linkerAntifungal (MIC 6.25 µg/mL)
Pyrimido[4,5-b]quinoline Fused pyrimidine-quinoline coreAntiproliferative (IC50_{50} 10 µM)

Critical observations:

  • Halogen substituents (e.g., Cl, F) enhance target affinity but may increase toxicity.

  • Sulfur-containing groups (e.g., sulfonamide) improve antifungal potency .

Future Research Directions

Synthesis Optimization

  • Continuous flow chemistry: To scale up production while reducing waste .

  • Enzymatic catalysis: Lipase-mediated acylations for stereoselective carboxamide formation.

Biological Evaluation

  • In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Combination therapies: Synergy with existing antibiotics (e.g., β-lactams) to overcome resistance .

Computational Modeling

  • Molecular dynamics simulations: Predict binding modes to EGFR and HER2 kinases .

  • QSAR studies: Correlate substituent electronegativity with antimicrobial IC50_{50} .

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